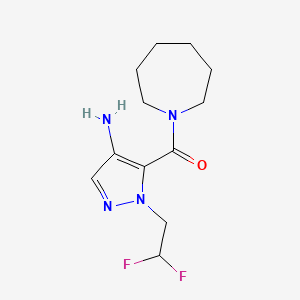
5-(Azepan-1-ylcarbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Azepan-1-ylcarbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C12H18F2N4O and its molecular weight is 272.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-(Azepan-1-ylcarbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine is a synthetic compound with a complex structure that suggests potential biological activity. This article explores its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C12H18F2N4O |
| Molar Mass | 272.29 g/mol |
| Density | 1.39 ± 0.1 g/cm³ (Predicted) |
| Boiling Point | 452.1 ± 45.0 °C (Predicted) |
| pKa | 2.14 ± 0.10 (Predicted) |
These properties indicate that the compound is stable under standard conditions and may exhibit unique interactions with biological targets due to its fluorinated side chain and azepane ring structure.
Biological Activity Overview
The pyrazole moiety is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific activity of this compound has not been extensively documented in the literature, suggesting it may be a relatively new compound or one that has not yet been widely studied.
Potential Pharmacological Activities
Based on structural similarities with other pyrazole derivatives, the expected pharmacological activities include:
- Anti-inflammatory : Pyrazole derivatives have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in various studies .
- Antimicrobial : Compounds containing pyrazole rings have been reported to possess activity against a range of bacterial strains, including E. coli and Staphylococcus aureus. .
- Anticancer : Some pyrazole derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents .
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Potential mechanisms include:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Binding : Molecular docking studies could elucidate how this compound binds to target receptors, influencing cellular signaling pathways.
Comparative Analysis
To provide context regarding the biological activity of this compound, it is useful to compare it with structurally related compounds.
This table highlights that while there are promising activities associated with similar compounds, specific data on the biological effects of this compound remains limited.
Case Studies
While direct case studies on this specific compound are scarce, related research provides insights into the potential applications of pyrazole derivatives:
- Anti-inflammatory Studies : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α and IL-6 production in vitro. Some compounds showed up to 93% inhibition at certain concentrations compared to standard drugs like dexamethasone .
- Antimicrobial Testing : Novel pyrazole compounds were evaluated against various bacterial strains, demonstrating significant antibacterial properties that suggest structural modifications can enhance efficacy .
- Cytotoxicity Assays : In vitro testing of pyrazole derivatives against cancer cell lines revealed considerable cytotoxic effects, indicating potential for further development as anticancer agents .
Properties
IUPAC Name |
[4-amino-2-(2,2-difluoroethyl)pyrazol-3-yl]-(azepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F2N4O/c13-10(14)8-18-11(9(15)7-16-18)12(19)17-5-3-1-2-4-6-17/h7,10H,1-6,8,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTQJHKAPFTOMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C(C=NN2CC(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














